molecular formula C21H27NS B14668578 1-Nonyl-10H-phenothiazine CAS No. 50723-15-4

1-Nonyl-10H-phenothiazine

Cat. No.: B14668578
CAS No.: 50723-15-4
M. Wt: 325.5 g/mol
InChI Key: UAZWOFBZBPXZGT-UHFFFAOYSA-N
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Description

1-Nonyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. Phenothiazines are characterized by their tricyclic structure, which includes two benzene rings fused to a central thiazine ring. The nonyl group attached to the nitrogen atom in this compound enhances its lipophilicity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the alkylation of phenothiazine with nonyl halides under basic conditions. This reaction typically employs a phase transfer catalyst to facilitate the transfer of the nonyl group to the nitrogen atom of phenothiazine . Another method involves the Smiles rearrangement, where 2-aminobenzenethiols react with O-halonitrobenzenes to form phenothiazine derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using nonyl bromide or nonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Nonyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Comparison with Similar Compounds

Uniqueness of 1-Nonyl-10H-phenothiazine: this compound stands out due to its enhanced lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability. This property makes it a valuable compound for developing new drugs and materials with improved efficacy and stability .

Properties

CAS No.

50723-15-4

Molecular Formula

C21H27NS

Molecular Weight

325.5 g/mol

IUPAC Name

1-nonyl-10H-phenothiazine

InChI

InChI=1S/C21H27NS/c1-2-3-4-5-6-7-8-12-17-13-11-16-20-21(17)22-18-14-9-10-15-19(18)23-20/h9-11,13-16,22H,2-8,12H2,1H3

InChI Key

UAZWOFBZBPXZGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3N2

Origin of Product

United States

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